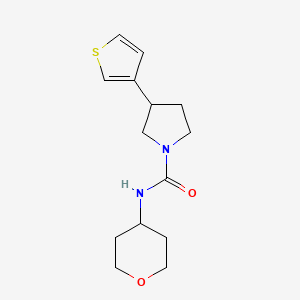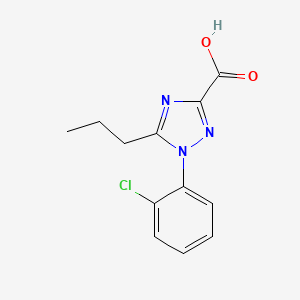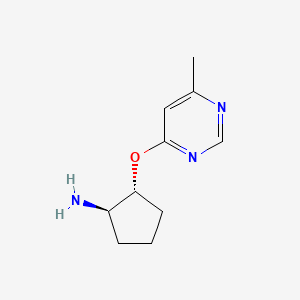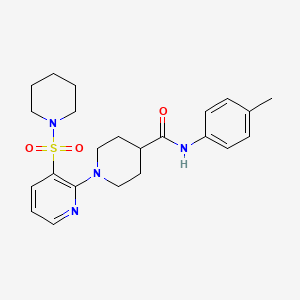
N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide, also known as THPP, is a chemical compound that has gained significant interest in scientific research due to its unique properties. THPP is a pyrrolidine-based compound that has been found to have potential applications in various fields, including medicinal chemistry, drug development, and neuroscience research.
作用机制
The mechanism of action of N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has been found to interact with the cannabinoid receptor CB2, which is involved in the regulation of immune function and inflammation. N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has also been found to interact with the α7-nicotinic acetylcholine receptor, which is involved in cognitive function and memory.
Biochemical and Physiological Effects:
N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has been found to have various biochemical and physiological effects in the body. N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has been found to have potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of chronic pain and inflammation. N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has also been found to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has several advantages and limitations for lab experiments. One of the main advantages of N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying the mechanisms of pain and inflammation in the body. However, N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has several limitations, including its complex synthesis process and limited availability.
未来方向
There are several future directions for the study of N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide. One potential direction is the development of more efficient synthesis methods for N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide, which could increase its availability and reduce its cost. Another potential direction is the study of N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide in combination with other compounds, which could enhance its therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide and its potential applications in various scientific fields.
合成方法
The synthesis of N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide involves a multi-step process that starts with the preparation of the pyrrolidine ring. The pyrrolidine ring is then functionalized with a thiophene group and a tetrahydro-2H-pyran-4-yl group to obtain N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide. The synthesis of N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is a complex process that requires advanced organic chemistry techniques and equipment.
科学研究应用
N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is in medicinal chemistry, where it has been found to have potent anti-inflammatory and analgesic properties. N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has also shown promising results in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(oxan-4-yl)-3-thiophen-3-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-14(15-13-2-6-18-7-3-13)16-5-1-11(9-16)12-4-8-19-10-12/h4,8,10-11,13H,1-3,5-7,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKIMLLZQPKDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]but-2-enamide](/img/structure/B2903934.png)
![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2903937.png)
![N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2903938.png)


![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2903942.png)
![1-ethyl-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea](/img/structure/B2903943.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2903946.png)

![N-[2-(2,5-dimethylthiophene-3-sulfonamido)ethyl]prop-2-enamide](/img/structure/B2903948.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2903953.png)

